3-Chloro-4-iodopicolinonitrile

Description

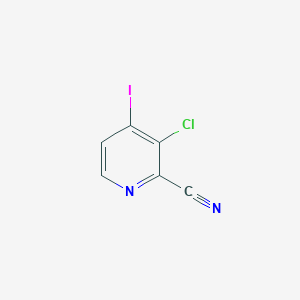

3-Chloro-4-iodopicolinonitrile (CAS: 182819-58-5) is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂ and a molecular weight of 264.45 g/mol . It is a nitrile-substituted pyridine bearing chloro and iodo groups at positions 3 and 4, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents enable cross-coupling reactions (e.g., Suzuki, Ullmann) for constructing complex molecules .

Properties

Molecular Formula |

C6H2ClIN2 |

|---|---|

Molecular Weight |

264.45 g/mol |

IUPAC Name |

3-chloro-4-iodopyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2ClIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |

InChI Key |

DSUYCFYYEJQDDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of picolinonitrile. Initially, picolinonitrile undergoes chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated intermediate is subjected to iodination using iodine (I2) or an iodine-containing reagent like N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodopicolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can be used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

Substitution Reactions: Substituted picolinonitrile derivatives with various functional groups.

Coupling Reactions: Biaryl compounds or other complex structures.

Oxidation and Reduction: Oxidized or reduced forms of picolinonitrile derivatives.

Scientific Research Applications

3-Chloro-4-iodopicolinonitrile has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductive polymers or coordination complexes.

Biological Research: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-5-iodopicolinonitrile

Key Differences :

- Structure: The isomer 4-chloro-5-iodopicolinonitrile (CAS: 182819-59-6) shares the same molecular formula (C₆H₂ClIN₂) but differs in substituent positions: chloro at position 4 and iodo at position 5 .

- Reactivity: The proximity of substituents in 3-chloro-4-iodopicolinonitrile (adjacent positions) may enhance steric hindrance and electronic effects compared to the non-adjacent arrangement in 4-chloro-5-iodopicolinonitrile. This could influence regioselectivity in cross-coupling reactions.

- Applications : Both isomers are used as synthetic intermediates, but their distinct substitution patterns may direct their utility toward different target molecules. For example, the 3-chloro-4-iodo isomer’s adjacent halogens could favor intramolecular cyclization pathways, while the 4-chloro-5-iodo isomer might be preferred for linear couplings .

Functionalized Derivatives: 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile

Key Differences :

- This contrasts with this compound, where the nitrile group is part of the aromatic system.

- Applications: The malononitrile derivative is likely used in materials science (e.g., non-linear optical materials) due to its extended π-conjugation, whereas this compound is more suited for medicinal chemistry .

Structurally Divergent Analogues: 3-Chloro-N-phenyl-phthalimide

Key Differences :

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, highlighting its role in polymer chemistry. In contrast, this compound’s applications are focused on small-molecule synthesis .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| This compound | 182819-58-5 | C₆H₂ClIN₂ | Cl (3), I (4) | 264.45 | Pharmaceutical intermediates |

| 4-Chloro-5-iodopicolinonitrile | 182819-59-6 | C₆H₂ClIN₂ | Cl (4), I (5) | 264.45 | Agrochemical synthesis |

| 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile | - | C₉H₃ClIN₃ | Cl (2), I (4), malononitrile (3) | 331.50 | Materials science research |

| 3-Chloro-N-phenyl-phthalimide | - | C₁₄H₈ClNO₂ | Cl (3), N-phenyl | 265.67 | Polymer synthesis |

Research Findings and Implications

- Synthetic Utility: The dual halogenation in this compound allows sequential functionalization, enabling modular synthesis of heterocycles. Its isomer, 4-chloro-5-iodopicolinonitrile, may offer complementary reactivity due to altered steric profiles .

- Stability Considerations: The C-I bond in this compound is thermally labile, requiring low-temperature storage, whereas the malononitrile derivative’s stability is enhanced by its electron-deficient aromatic system .

- Regioselectivity: Adjacent halogens in this compound may favor oxidative addition in palladium-catalyzed couplings over non-adjacent isomers, as observed in related pyridine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.